2-Ethylcycloheptane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a hydrocarbon chain. This compound is a derivative of cycloheptane, where an ethyl group is attached to the second carbon of the cycloheptane ring, and a sulfonyl chloride group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcycloheptane-1-sulfonyl chloride typically involves the chlorination of 2-ethylcycloheptane-1-sulfonic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes involving highly exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcycloheptane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl azides, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
2-Ethylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylcycloheptane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide bond, which is a key structural motif in many biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Cycloheptane-1-sulfonyl chloride: Lacks the ethyl group at the second carbon.
2-Methylcycloheptane-1-sulfonyl chloride: Has a methyl group instead of an ethyl group at the second carbon.
Cyclohexane-1-sulfonyl chloride: Has a six-membered ring instead of a seven-membered ring.
Uniqueness
2-Ethylcycloheptane-1-sulfonyl chloride is unique due to the presence of both the ethyl group and the sulfonyl chloride group on a seven-membered ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its analogs .
Properties
Molecular Formula |
C9H17ClO2S |
---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
2-ethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-8-6-4-3-5-7-9(8)13(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
BBOUGVZQNHLOPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.